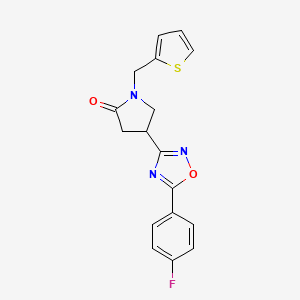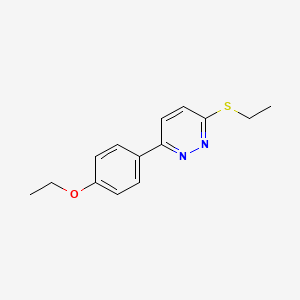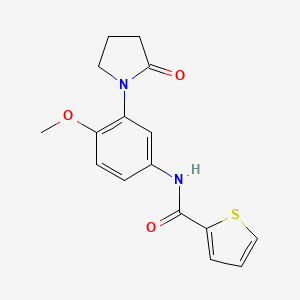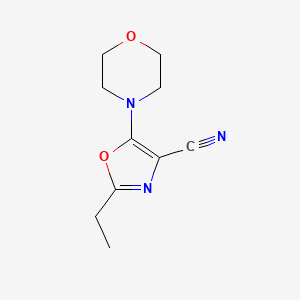
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been used in scientific research for various purposes. TSPO is a mitochondrial protein that is involved in the transport of cholesterol and is also associated with neuroinflammation. DPA-714 has been used to study the role of TSPO in different biological processes and to identify potential therapeutic targets for various diseases.
Scientific Research Applications
Iron(II) Complexes with Pyridine Ligands
- Study: Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands were explored for their properties. These complexes exhibit interesting behaviors like spin-transition and crystallographic phase changes, hinting at potential applications in materials science and molecular electronics (Cook et al., 2015).
Synthesis of Novel Soluble Fluorinated Polyamides
- Study: New diamines containing pyridine were synthesized for the preparation of fluorinated polyamides. These polyamides displayed properties like high-temperature resistance and solubility in organic solvents, suggesting their potential use in advanced material applications, such as coatings and films (Liu et al., 2013).
Synthesis of Disubstituted Pyrroles and Pyrrolidines
- Study: The synthesis of 2,5-disubstituted pyrroles and pyrrolidines was achieved through intramolecular cyclization of certain sulfones. This methodology could be beneficial for generating various heterocyclic compounds, which are crucial in pharmaceutical research (Benetti et al., 2002).
Tetrahydropyridine Derivatives Synthesis
- Study: Sulfonated tetrahydropyridine derivatives were synthesized via a radical reaction. This process indicates potential applications in organic synthesis, especially in the development of novel compounds with specific structural features (An & Wu, 2017).
Synthesis of 1,3,4-Oxadiazolyl Tetrahydropyridines as Anticancer Agents
- Study: This research focused on synthesizing novel 1,3,4-oxadiazolyl tetrahydropyridines and evaluating their anti-cancer activities. Such studies are crucial in the ongoing search for new anticancer drugs (Redda & Gangapuram, 2007).
Synthesis of Sulfonamides Based on Pyrrolo[3,4-c]pyridine
- Study: New sulfonamide compounds based on the pyrrolo[3,4-c]pyridine framework were synthesized. Sulfonamides have broad applications in medicinal chemistry due to their diverse biological activities (Ikaunieks et al., 2015).
Antibacterial Heterocyclic Compounds with Sulfonamido Moiety
- Study: The synthesis of heterocyclic compounds containing a sulfonamido moiety was achieved, showing significant antibacterial activities. Such compounds can be valuable in developing new antibiotics (Azab et al., 2013).
Metabolism of [14C]GDC-0449 in Rats and Dogs
- Study: The metabolism of a compound similar in structure to the query compound was studied in rats and dogs, highlighting the importance of understanding metabolic pathways in drug development (Yue et al., 2011).
properties
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-8-16(15(18)9-14(11)17)24(21,22)20-7-4-13(10-20)23-12-2-5-19-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTGDJXNDMPFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671606.png)

![(6R,7R)-7-Amino-2-(2-nitrophenyl)sulfonyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B2671608.png)

![N-(3-acetylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2671611.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)


